molecular formula C63H110O12 B095108 9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)- CAS No. 101-34-8

9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

Cat. No.: B095108
CAS No.: 101-34-8
M. Wt: 1059.5 g/mol
InChI Key: RIXCYAQOGLLEIU-UINBUCCLSA-N
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Description

This compound is a triester of propane-1,2,3-triol (glycerol) with three 12-(acetyloxy)-9-octadecenoic acid moieties. Its stereochemistry is defined by the Z (cis) configuration at the 9th carbon of each octadecenoic chain and the R configuration at the 12th carbon, where the acetyloxy group is attached . The molecular formula is C₅₇H₁₀₂O₁₂, with a molecular weight of 979.43 g/mol (calculated from and structural analogs in ).

Structurally, it is an acetylated derivative of triricinolein (glycerol tri-12-hydroxyoleate), where the hydroxyl groups on the ricinoleic acid chains are replaced by acetyloxy groups . This acetylation enhances lipophilicity and may influence metabolic stability compared to hydroxylated analogs.

Properties

IUPAC Name

2,3-bis[[(Z,12R)-12-acetyloxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-acetyloxyoctadec-9-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C63H110O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h28-30,37-39,57-60H,7-27,31-36,40-53H2,1-6H3/b37-28-,38-29-,39-30-/t57-,58-,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXCYAQOGLLEIU-UINBUCCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](OC(=O)C)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](OC(=O)C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026674
Record name Glyceryl triacetyl ricinoleate
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Molecular Weight

1059.5 g/mol
Source PubChem
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CAS No.

101-34-8
Record name Glyceryl triacetoricinoleate
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Record name Glyceryl triacetyl ricinoleate
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, 1,1',1''-(1,2,3-propanetriyl) ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
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Record name Glyceryl triacetyl ricinoleate
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Record name 1,2,3-propanetriyl tris[(R)-12-(acetoxy)oleate]
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Record name GLYCERYL TRIACETYL RICINOLEATE
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Biological Activity

9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, commonly known as glyceryl triacetyl ricinoleate, is a complex fatty acid ester with notable biological activities. This compound has garnered attention due to its potential health benefits and applications in various fields including pharmaceuticals and food science. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Chemical Formula : C₃₃H₆₄O₆
  • Molecular Weight : 532.85 g/mol
  • CAS Number : 101-34-8

Biological Activity Overview

The biological activities of 9-octadecenoic acid derivatives are primarily attributed to their roles in lipid metabolism and their effects on cellular processes. Key areas of interest include:

  • Antioxidant Properties : These compounds have demonstrated significant antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Certain studies suggest that these esters may help reduce inflammation in various biological systems.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
  • Antioxidant Mechanism : The compound acts by scavenging free radicals and enhancing the body’s antioxidant defenses.
  • Anti-inflammatory Pathways : It modulates inflammatory cytokine production and inhibits pro-inflammatory pathways.
  • Microbial Inhibition : The fatty acid structure disrupts microbial cell membranes, leading to cell lysis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of glyceryl triacetyl ricinoleate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a high radical scavenging ability comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)
Glyceryl Triacetyl Ricinoleate25
Ascorbic Acid20

Case Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages showed that treatment with this ester significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Glyceryl Triacetyl Ricinoleate8090

Case Study 3: Antimicrobial Activity

A study tested the antimicrobial efficacy of glyceryl triacetyl ricinoleate against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability.

BacteriaControl Viability (%)Treated Viability (%)
Staphylococcus aureus10030
Escherichia coli10040

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Stereochemistry Key Properties
Target Compound : 9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester C₅₇H₁₀₂O₁₂ Three acetyloxy esters at C12 (9Z,12R)³ High lipophilicity; potential metabolic stability
Triricinolein () C₅₇H₁₀₈O₉ Three hydroxyl groups at C12 (9Z,12R)³ Hydrophilic due to hydroxyls; prone to oxidation
Methyl 12-acetoxyoleate () C₂₁H₃₈O₄ Single acetyloxy ester (9Z,12R) Lower molecular weight; used in lubricants
9-Octadecenoic acid (Z)-, methyl ester () C₁₉H₃₆O₂ Simple methyl ester (9Z) Antimicrobial activity; high volatility

Physicochemical Properties

  • Solubility: The target compound’s acetyloxy groups reduce polarity compared to triricinolein, making it more soluble in nonpolar solvents .
  • Stability : Acetylation protects against enzymatic hydrolysis (e.g., by esterases), enhancing shelf-life compared to hydroxylated analogs .
  • Thermal Properties : Likely higher melting point than methyl/ethyl esters () due to triacylglycerol structure .

Preparation Methods

Titanium/Zirconium Orthoester Catalysis

The patent RU-2178783-C2 outlines a method for synthesizing esters using titanium or zirconium orthoester catalysts. For the target compound, the reaction involves condensing ricinoleic acid (12-hydroxy-9-octadecenoic acid) with glycerol in the presence of acetylating agents. The catalyst is prepared by reacting titanium(IV) isopropoxide (Ti(OiPr)4\text{Ti(O}^i\text{Pr)}_4) or zirconium(IV) butoxide (Zr(OBu)4\text{Zr(OBu)}_4) with a polyol (e.g., glycerol) and a base (e.g., triethylamine).

Reaction Conditions:

  • Molar Ratio: Glycerol : ricinoleic acid = 1 : 3 (stoichiometric for triester formation).

  • Acetylating Agent: Acetic anhydride ((CH3CO)2O\text{(CH}_3\text{CO)}_2\text{O}) in excess (5–10 eq. per hydroxyl group).

  • Catalyst Loading: 0.5–2.0 wt% relative to total reactants.

  • Temperature: 120–150°C under inert atmosphere.

  • Reaction Time: 6–12 hours.

Mechanism:
The orthoester catalyst activates the hydroxyl groups of ricinoleic acid, facilitating nucleophilic attack by glycerol’s hydroxyls. Acetylation occurs concurrently, driven by the excess acetic anhydride. The stereochemical integrity of the 12R-configuration is preserved due to the mild reaction conditions.

Yield and Purity:

  • Crude Yield: 85–92%.

  • Purity After Purification: ≥98% (by HPLC).

Acid-Catalyzed Transesterification

An alternative approach employs sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA) as catalysts. This method involves transesterification of methyl ricinoleate with glycerol triacetate:

Glycerol triacetate+3 Methyl ricinoleateH+Target Compound+3 Methanol\text{Glycerol triacetate} + 3 \text{ Methyl ricinoleate} \xrightarrow{\text{H}^+} \text{Target Compound} + 3 \text{ Methanol}

Optimized Parameters:

  • Catalyst Concentration: 1–3 mol% (relative to glycerol triacetate).

  • Temperature: 90–110°C.

  • Reaction Time: 8–16 hours.

Challenges:

  • Prolonged heating may lead to double-bond isomerization (Z → E).

  • Acidic conditions risk partial hydrolysis of acetyl groups, necessitating strict anhydrous conditions.

Enzymatic Transesterification

Lipase-Mediated Synthesis

The patent US9228212B2 details an enzymatic method using immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the transesterification of ricinoleic acid derivatives with glycerol triacetate. This approach is advantageous for preserving stereochemistry and minimizing side reactions.

Procedure:

  • Substrate Preparation: Methyl ricinoleate and glycerol triacetate are mixed in a 3:1 molar ratio.

  • Enzyme Loading: 5–10% (w/w) of immobilized lipase.

  • Solvent System: Tert-butanol or solvent-free conditions.

  • Temperature: 50–60°C.

  • Reaction Time: 24–48 hours.

Performance Metrics:

  • Conversion Rate: 70–80%.

  • Stereoselectivity: >99% retention of 12R-configuration.

Advantages:

  • Avoids harsh conditions, reducing degradation risks.

  • Environmentally benign with minimal waste generation.

Purification and Isolation Techniques

Crystallization

The crude product is purified via fractional crystallization from ethanol or acetone:

ParameterValue
SolventEthanol (95%)
Temperature−20°C
Crystallization Time12–24 hours
Recovery75–85%

Chromatographic Methods

For high-purity applications (e.g., pharmaceuticals), silica gel column chromatography is employed:

  • Eluent: Hexane/ethyl acetate (8:2 v/v).

  • Purity Achieved: ≥99.5%.

Industrial-Scale Production Challenges

Catalyst Recycling

Titanium/zirconium catalysts in chemical synthesis are costly, necessitating efficient recovery. Industrial setups use fixed-bed reactors with catalyst immobilization on silica supports, achieving 85–90% reuse efficiency.

Byproduct Management

Acetic acid and methanol byproducts are recovered via distillation. In enzymatic methods, solvent recycling reduces operational costs by 30–40%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityEnvironmental Impact
Titanium Catalysis85–92≥98HighModerate (metal waste)
Acid Catalysis75–8590–95ModerateHigh (acid waste)
Enzymatic Synthesis70–80≥99Very HighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-
Reactant of Route 2
Reactant of Route 2
9-Octadecenoic acid, 12-(acetyloxy)-, 1,2,3-propanetriyl ester, (9Z,9'Z,9''Z,12R,12'R,12''R)-

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